molecular formula C6H4ClFO3S B13220484 2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride

2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13220484
M. Wt: 210.61 g/mol
InChI Key: QNKPYPBJVUBWER-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₄ClFO₃S. It is a derivative of benzene, featuring a fluorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-fluoro-3-hydroxybenzene. One common method includes the reaction of 2-fluoro-3-hydroxybenzene with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The presence of the fluorine and hydroxyl groups on the benzene ring can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-hydroxybenzene-1-sulfonyl chloride
  • 2-Fluoro-3-methoxybenzene-1-sulfonyl chloride
  • 2-Fluoro-3-hydroxybenzene-1-sulfonamide

Uniqueness

2-Fluoro-3-hydroxybenzene-1-sulfonyl chloride is unique due to the specific positioning of the fluorine and hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and the types of reactions it undergoes. This unique structure makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

Molecular Formula

C6H4ClFO3S

Molecular Weight

210.61 g/mol

IUPAC Name

2-fluoro-3-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4ClFO3S/c7-12(10,11)5-3-1-2-4(9)6(5)8/h1-3,9H

InChI Key

QNKPYPBJVUBWER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)F)O

Origin of Product

United States

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